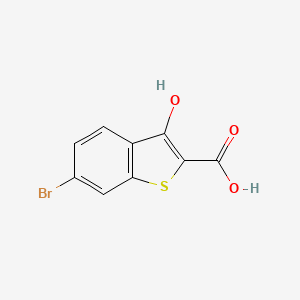

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZSOUQZSMUWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Reaction

- Starting Material : Begin with 3-hydroxy-benzothiophene-2-carboxylic acid.

- Brominating Agent : Use bromine or N-bromosuccinimide (NBS) as the brominating agent.

- Solvent : Acetic acid or chloroform can be used as the solvent.

- Reaction Conditions : The reaction is typically carried out at moderate temperatures with controlled addition of the brominating agent to ensure selective bromination at the desired position.

Industrial Production

Industrial production may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated systems can enhance efficiency and yield. Purification methods like recrystallization and chromatography are employed to achieve high purity.

Purification Techniques

To achieve high purity of the compound, the following purification techniques are recommended:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients.

- Recrystallization : Perform recrystallization from ethanol/water mixtures.

- HPLC Monitoring : Monitor purity using HPLC with a C18 column and 0.1% TFA in acetonitrile/water.

Spectroscopic Characterization

Spectroscopic characterization is crucial for confirming the structure and purity of the compound. Here are the methods used:

- NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and 2D experiments (HSQC, HMBC). The carboxylic acid proton (δ ~12–13 ppm) and bromine-induced deshielding in the aromatic region (δ 7.5–8.5 ppm) are diagnostic.

- Mass Spectrometry (MS) : Use HRMS (ESI-TOF) to confirm the molecular ion [M-H]⁻ at m/z 271.94 (C₉H₅BrO₃S).

- Infrared (IR) Spectroscopy : Validate the carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹).

Reaction Conditions and Yields

The following table summarizes common reaction conditions and yields for related reactions:

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | Reflux | 85–90 |

| NaBH₄/HCl | Ethanol | 25 | 60–70 |

For substitution reactions involving the bromine atom, conditions such as using amines, thiols, or alkoxides as nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are common.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiophene core with a bromine atom, hydroxyl group, and carboxylic acid moiety. These functional groups contribute significantly to its reactivity and potential biological activity. The presence of bromine enhances electrophilicity, while the hydroxyl and carboxylic groups facilitate hydrogen bonding, essential for interactions with biological targets.

Chemical Synthesis Applications

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid serves as a crucial building block in organic synthesis:

- Intermediate for Derivatives : It is utilized in the synthesis of more complex benzothiophene derivatives, which are important in developing pharmaceuticals and agrochemicals.

- Reactions : The compound can undergo various chemical reactions such as bromination, esterification, and coupling reactions to yield new compounds with enhanced properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MICs) suggest strong potential for development as an antimicrobial agent.

Anticancer Effects

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and Caco-2. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

In vitro studies have shown that this compound inhibits pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Molecular docking analyses indicate favorable interactions with enzymes involved in inflammatory responses.

Medicinal Chemistry

The compound is explored as a lead for developing new therapeutic agents targeting various diseases:

- Potential Drugs : Its structural features allow it to interact with molecular targets such as enzymes and receptors, influencing their activity.

- Therapeutic Applications : It has been investigated for applications in treating conditions like asthma, allergic rhinitis, and other inflammatory diseases due to its ability to modulate immune responses.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Organic Semiconductors : It plays a role in developing materials for electronic devices.

- Advanced Materials : The compound is also being investigated for applications in light-emitting diodes (LEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like hydroxyl and carboxylic acid allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The hydroxyl group in the target compound enhances solubility in polar solvents compared to the chloro analog (CAS: 438613-29-7), which has stronger electron-withdrawing effects but lower H-bonding capacity .

Structural Modifications and Applications :

- The tetrahydro-benzothiophene derivative (CAS: 1600129-72-3) has a partially saturated ring, which may improve bioavailability in drug design due to reduced planarity and enhanced conformational flexibility .

- Chromene-based analogs (e.g., CAS: 119686-34-9) feature a fused oxygen-containing ring system, enabling π-conjugation and applications in fluorescent materials or photodynamic therapy .

Electronic and Steric Differences: The bromophenyl-thiophene compound (CAS: N/A) lacks a fused benzene ring, reducing steric hindrance and enabling easier functionalization at the phenyl group .

Limitations in Available Data:

Biological Activity

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Overview

The compound features a benzothiophene core with a bromine atom, hydroxyl group, and carboxylic acid moiety. These functional groups contribute to its reactivity and biological activity. The presence of bromine enhances electrophilicity, while the hydroxyl and carboxylic groups facilitate hydrogen bonding, crucial for interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) reported in studies suggest strong potential for development as an antimicrobial agent .

2. Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including HeLa and Caco-2 cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

3. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Molecular docking analyses indicate favorable interactions with enzymes involved in inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways associated with disease progression.

- Receptor Interaction: It can bind to receptors influencing cellular signaling pathways, thereby modulating biological responses.

- DNA Interaction: Its structural features allow it to potentially intercalate into DNA, affecting replication and transcription processes .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-benzothiophene-2-carboxylic acid | Lacks bromine atom | Lower reactivity |

| 6-Chloro-3-hydroxy-benzothiophene-2-carboxylic acid | Chlorine instead of bromine | Different antimicrobial properties |

| 6-Bromo-2-hydroxy-benzothiophene-3-carboxylic acid | Different functional group arrangement | Variations in anticancer activity |

Case Studies

- Antimicrobial Efficacy Study

- Anticancer Activity Assessment

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or basic media, chromium trioxide (CrO₃).

-

Conditions : Moderate temperatures (50–80°C), aqueous or alcoholic solvents.

-

Products : Forms a ketone (3-oxo derivative) or aldehyde, depending on the oxidant strength. For example, KMnO₄ yields 3-oxo-6-bromo-benzothiophene-2-carboxylic acid .

Key Data:

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (acidic) | 70 | 3-oxo | 65–75 |

| CrO₃ | 50 | Aldehyde | 40–50 |

Reduction Reactions

The carboxylic acid group is reducible to an alcohol:

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) with activation.

-

Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether, reflux.

-

Products : 2-(Hydroxymethyl)-6-bromo-3-hydroxy-benzothiophene. LiAlH₄ achieves full reduction, while NaBH₄ requires acidic activation .

Key Data:

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | Reflux | 85–90 |

| NaBH₄/HCl | Ethanol | 25 | 60–70 |

Substitution Reactions

The bromine at position 6 participates in nucleophilic substitution:

-

Nucleophiles : Amines, thiols, alkoxides.

-

Conditions : Base (K₂CO₃, NaOH), polar aprotic solvents (DMF, DMSO), 60–100°C.

-

Products : 6-Substituted derivatives (e.g., 6-amino or 6-thioether analogs) .

Example Reactions:

| Nucleophile | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Morpholine | K₂CO₃ | DMF | 6-Morpholino derivative | 75–80 |

| Sodium methoxide | NaOH | MeOH | 6-Methoxy derivative | 70–75 |

Esterification and Hydrolysis

The carboxylic acid undergoes esterification and reversible hydrolysis:

-

Esterification : Ethanol/H₂SO₄ yields ethyl 6-bromo-3-hydroxy-benzothiophene-2-carboxylate.

-

Hydrolysis : NaOH/H₂O regenerates the carboxylic acid quantitatively.

Key Data:

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | H₂SO₄, EtOH | Reflux, 4h | 90–95 |

| Hydrolysis | 2M NaOH, H₂O | 80°C, 2h | ~100 |

Schiff Base Formation

The hydroxyl group reacts with aldehydes to form Schiff bases:

-

Reagents : 2-Hydroxy-4-pentadecylbenzaldehyde, acetic acid catalyst.

-

Conditions : Ethanol, reflux (6–8h).

-

Products : Stable imine derivatives with antimicrobial activity .

Example:

| Aldehyde | Catalyst | Product Structure | Yield (%) |

|---|---|---|---|

| 2-Hydroxy-4-pentadecylbenzaldehyde | AcOH | Imine-linked | 70–75 |

Electrophilic Aromatic Substitution

The benzothiophene ring undergoes nitration and sulfonation:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions 4 or 5 .

-

Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups, though steric hindrance from bromine limits regioselectivity .

Nitration Data:

| Nitrating Agent | Position | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ | 4 | 60–65 |

| HNO₃/H₂SO₄ | 5 | 20–25 |

Friedel-Crafts Acylation

The electron-rich thiophene ring facilitates acylation:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid, and how can purity be optimized?

- Methodology :

Bromination : Start with benzothiophene-2-carboxylic acid derivatives. Bromination at the 6-position can be achieved using electrophilic brominating agents (e.g., NBS in DMF or HBr/H2O2) under controlled temperature (0–25°C) to avoid over-bromination .

Hydroxylation : Introduce the 3-hydroxy group via directed ortho-metalation (DoM) strategies using lithium bases (e.g., LDA) followed by oxidation with MoOPH or other oxygen donors .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize this compound spectroscopically?

- Methodology :

NMR : Assign peaks using ¹H, ¹³C, and 2D experiments (HSQC, HMBC). The carboxylic acid proton (δ ~12–13 ppm) and bromine-induced deshielding in the aromatic region (δ 7.5–8.5 ppm) are diagnostic .

MS : Use HRMS (ESI-TOF) to confirm molecular ion [M-H]⁻ at m/z 271.94 (C9H5BrO3S).

IR : Validate the carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can tautomeric equilibria between the hydroxy and keto forms affect spectral interpretation?

- Methodology :

Dynamic NMR : Perform variable-temperature ¹H NMR (25–80°C in DMSO-d6) to observe coalescence of tautomeric signals.

Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate energy barriers for tautomer interconversion. Compare with experimental data to resolve discrepancies in peak assignments .

pH Studies : Monitor UV-Vis absorption shifts (200–400 nm) in buffered solutions (pH 2–12) to identify dominant tautomers under varying conditions .

Q. What strategies mitigate decomposition during long-term storage?

- Methodology :

Stability Screening : Store samples under inert gas (N2/Ar) at -20°C in amber vials. Avoid aqueous solvents to prevent hydrolysis of the bromine substituent .

Accelerated Degradation Studies : Use thermal stress (40–60°C) and UPLC-MS to identify degradation products (e.g., debromination or oxidation byproducts). Optimize storage based on Arrhenius kinetics .

Q. How can regioselectivity challenges in further functionalization be addressed?

- Methodology :

Protection/Deprotection : Protect the carboxylic acid as a methyl ester (MeOH/H2SO4) and the hydroxyl group as a TBS ether to direct electrophilic substitution to the 4-position of the benzothiophene ring .

Cross-Coupling : Use Suzuki-Miyaura reactions with Pd(PPh3)4 and aryl boronic acids. Monitor regioselectivity via LC-MS and adjust catalyst loading (1–5 mol%) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting HPLC retention times reported in literature?

- Methodology :

Column Calibration : Use a certified reference standard (if available) to calibrate retention times under identical conditions (mobile phase, flow rate, column batch).

Method Transfer Validation : Compare retention times across labs using standardized protocols (e.g., USP <621>). Adjust pH or ion-pair reagents (e.g., 0.1% TFA vs. ammonium acetate) to reconcile differences .

Q. What experimental controls validate the absence of dimerization or aggregation in solution?

- Methodology :

Concentration-Dependent Studies : Perform ¹H NMR at varying concentrations (0.1–10 mM). Line broadening or chemical shift changes indicate aggregation.

DOSY NMR : Measure diffusion coefficients to confirm monomeric state (expected D ~6–8 ×10⁻¹⁰ m²/s in DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.